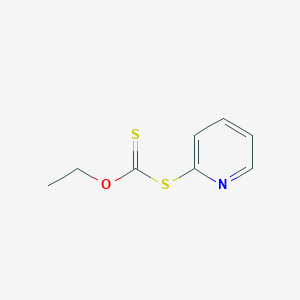
O-Ethyl S-pyridin-2-yl carbonodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl S-pyridin-2-yl carbonodithioate is a chemical compound known for its unique structure and reactivity It belongs to the class of carbonodithioates, which are characterized by the presence of a carbonodithioate group (C=S) attached to an ethyl group and a pyridin-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-pyridin-2-yl carbonodithioate typically involves the reaction of pyridin-2-thiol with ethyl chloroformate. The reaction is carried out under mild conditions, often at room temperature, in the presence of a base such as triethylamine. The general reaction scheme is as follows:
Pyridin-2-thiol+Ethyl chloroformate→O-Ethyl S-pyridin-2-yl carbonodithioate
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
O-Ethyl S-pyridin-2-yl carbonodithioate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Hydrolysis: In the presence of water or aqueous acids, it can hydrolyze to form pyridin-2-thiol and ethyl alcohol.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Acids and Bases: For hydrolysis reactions, common acids like hydrochloric acid and bases like sodium hydroxide are used.
Major Products
The major products formed from these reactions include substituted pyridin-2-yl carbonodithioates, sulfoxides, sulfones, thiols, and thioethers.
Applications De Recherche Scientifique
O-Ethyl S-pyridin-2-yl carbonodithioate has several applications in scientific research:
Chemistry: It is used as a reagent for the protection of amino groups in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of O-Ethyl S-pyridin-2-yl carbonodithioate involves its reactivity with nucleophiles and electrophiles. The carbonodithioate group (C=S) is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. This reactivity is exploited in organic synthesis for the protection and deprotection of functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-Methyl S-pyridin-2-yl carbonodithioate
- O-Propyl S-pyridin-2-yl carbonodithioate
- O-Butyl S-pyridin-2-yl carbonodithioate
Uniqueness
O-Ethyl S-pyridin-2-yl carbonodithioate is unique due to its specific ethyl group, which imparts distinct reactivity and solubility properties compared to its analogs. The ethyl group provides a balance between steric hindrance and reactivity, making it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
87234-26-2 |
|---|---|
Formule moléculaire |
C8H9NOS2 |
Poids moléculaire |
199.3 g/mol |
Nom IUPAC |
O-ethyl pyridin-2-ylsulfanylmethanethioate |
InChI |
InChI=1S/C8H9NOS2/c1-2-10-8(11)12-7-5-3-4-6-9-7/h3-6H,2H2,1H3 |
Clé InChI |
OVPFFMSXVZIHEG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=S)SC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


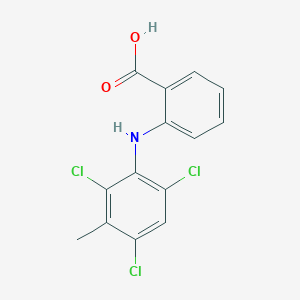
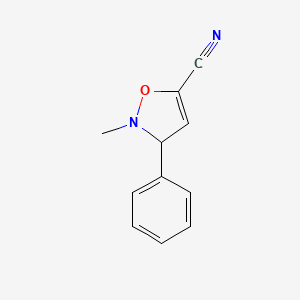

![(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline](/img/structure/B14404419.png)
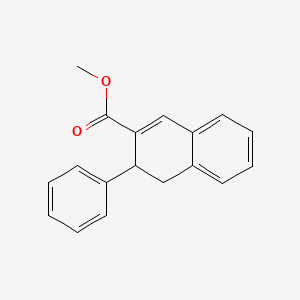
![1,1'-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14404434.png)
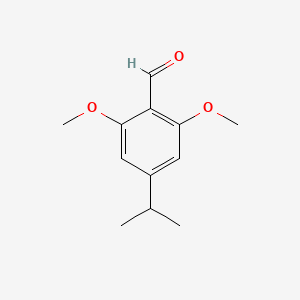



![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)

![5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne](/img/structure/B14404467.png)
![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)
